REACTION_SMILES
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[CH3:17][NH:18][N:19]([C:20]([CH3:21])=[O:22])[NH:23][CH3:24].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[CH:12]([Li:13])([CH2:14][CH3:15])[CH3:16].[F:1][C:2]([c:3]1[n:4][cH:5][c:6]([Br:9])[cH:7][cH:8]1)([F:10])[F:11].[OH2:25]>>[F:1][C:2]([c:3]1[n:4][cH:5][c:6]([C:20]([CH3:21])=[O:22])[cH:7][cH:8]1)([F:10])[F:11]
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Name
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CNN(NC)C(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNN(NC)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(C(F)(F)F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |